Sparteine sulfate
Overview
Description
Sparteine sulfate is a compound with a history of varied medical applications. Initially isolated in 1851, it has been used as an oxytocic agent since 1939, particularly in European countries before gaining popularity in the United States . It has been administered intramuscularly to stimulate uterine contractions, with a particular effect on reducing the latent interval from amniotomy to the onset of labor . Despite its oxytocic properties, concerns have been raised regarding its safety, as it has been associated with a hypertonic state of the uterus and fetal bradycardia . Moreover, sparteine sulfate has been found to have bacteriostatic activity against Mycobacterium tuberculosis, including multidrug-resistant strains .
Synthesis Analysis
The synthesis of sparteine and its derivatives has been a subject of interest due to its applications in asymmetric synthesis and potential medical uses. The first asymmetric total synthesis of (+)-sparteine was reported from 2,5-norbornadione in 15 steps, highlighting the complexity of its chemical structure . Additionally, derivatives of sparteine have been synthesized, such as C2-modified sparteine derivatives, which show potential as long-acting sodium channel blockers .
Molecular Structure Analysis
Sparteine is a chiral diamine, and its molecular structure has been crucial in its application as a ligand for asymmetric synthesis. The C(1) symmetry of (-)-sparteine is essential for its selectivity in catalytic reactions, such as the enantioselective oxidation of secondary alcohols to ketones . The structural features of sparteine derivatives have also been explored, with modifications at specific positions resulting in irreversible blockers of voltage-gated sodium channels .
Chemical Reactions Analysis
Sparteine's chemical reactivity is exemplified by its role in the oxidative kinetic resolution of secondary alcohols, where it serves as a chiral ligand in conjunction with PdCl2 . The selectivity of this reaction is influenced by the structural features of sparteine, particularly its C(1) symmetry and the presence of Cl(-) . Additionally, sparteine surrogates have been designed and synthesized for use in asymmetric synthesis, providing insights into the reactivity of sparteine analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of sparteine sulfate have been studied in the context of its pharmacological effects. As an oxytocic, sparteine sulfate has been shown to have a mild stimulatory effect on uterine contractility, resembling the action of ergot preparations more than oxytocin . However, its use has been associated with variations in uterine response and potential complications such as hypertonicity and fetal distress . The evaluation of sparteine sulfate's myometrial stimulant properties has also been conducted using the Lorand tokodynamometer, confirming its effectiveness in stimulating labor in a majority of cases .
Scientific Research Applications
Antimicrobial Activity
Evaluation of in vitro susceptibility to sparteine in four strains of Mycobacterium tuberculosis. Sparteine sulfate demonstrates significant potential as an antimicrobial agent, particularly against strains of Mycobacterium tuberculosis, including those resistant to traditional treatments. In vitro studies reveal that sparteine sulfate prevents the development of colony-forming units in various strains of Mycobacterium tuberculosis, suggesting its use as a novel antimicrobial agent (Hidalgo et al., 2022).
Anticonvulsant Properties
Sparteine as an anticonvulsant drug Evidence and possible mechanism of action.
Sparteine has been identified as having anticonvulsant properties, with evidence suggesting its effectiveness in reducing seizures in various animal models. This research highlights sparteine's potential for inhibiting convulsive behavior and decreasing seizure severity, pointing towards its role in managing acute seizures and status epilepticus. The underlying mechanisms may involve the modulation of muscarinic acetylcholine receptors (Villalpando-Vargas & Medina-Ceja, 2016).
Asymmetric Synthesis in Chemistry
Basic instinct design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis.
Sparteine and its derivatives are extensively utilized in the field of asymmetric synthesis, a critical component of chemical manufacturing. The creation of (+)-sparteine surrogates has expanded the toolkit available for chemists, allowing for the synthesis of a wide range of chiral molecules. This research underscores sparteine's pivotal role in advancing synthetic chemistry methodologies (O’Brien, 2008).
Role in Plant Defense Mechanisms
Diurnal cycle of sparteine production in Lupinus arcticus. Research on Lupinus arcticus indicates that sparteine production follows a diurnal cycle, likely serving as a defense mechanism against herbivores such as snowshoe hares. This insight into sparteine's role in plant ecology provides a better understanding of its natural functions and interactions within ecosystems (Sharam & Turkington, 2005).
Safety And Hazards
Sparteine sulfate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and chemical safety goggles, should be used when handling Sparteine sulfate .
Future Directions
properties
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13-,14-,15+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHFCFHANDXMB-UMEYXWOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sparteine sulfate | |
CAS RN |
299-39-8 | |
Record name | 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, (7S,7aR,14S,14aS)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sparteine sulfate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sparteine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPARTEINE SULFATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D76XVF9R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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